1-Methyl-3-phenyl-1H-1,2,4-triazole

Catalog No.
S9098681
CAS No.
39696-58-7
M.F
C9H9N3
M. Wt
159.19 g/mol
Availability
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1-Methyl-3-phenyl-1H-1,2,4-triazole

CAS Number

39696-58-7

Product Name

1-Methyl-3-phenyl-1H-1,2,4-triazole

IUPAC Name

1-methyl-3-phenyl-1,2,4-triazole

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

InChI

InChI=1S/C9H9N3/c1-12-7-10-9(11-12)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

WNJZGUZYODIDKC-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=N1)C2=CC=CC=C2

1-Methyl-3-phenyl-1H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family, characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. The compound exhibits a methyl group at the 1-position and a phenyl group at the 3-position of the triazole ring. This specific arrangement contributes to its unique chemical properties and biological activities. Triazoles are significant in various fields, particularly in medicinal chemistry, due to their diverse biological activities and potential applications in pharmaceuticals.

Typical of triazole compounds:

  • N-Methylation: The compound can undergo N-methylation reactions to yield N-methyl derivatives, which may alter its biological activity.
  • Nucleophilic Substitution: The nitrogen atoms in the triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
  • Cycloaddition Reactions: It can engage in cycloaddition reactions, particularly with alkynes or azides, forming more complex structures that may exhibit enhanced biological properties.

The biological activity of 1-methyl-3-phenyl-1H-1,2,4-triazole has been explored in various studies. Triazoles are known for their antifungal, antibacterial, and anticancer properties:

  • Antifungal Activity: Triazole derivatives have been widely studied as antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.
  • Anticancer Properties: Some studies have indicated that triazole compounds can exhibit cytotoxic effects against various cancer cell lines, making them potential candidates for cancer therapy.
  • Anti-inflammatory Effects: Research has also suggested that certain triazoles might possess anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Several synthesis methods for 1-methyl-3-phenyl-1H-1,2,4-triazole have been documented:

  • Nucleophilic Substitution Method: This involves reacting 1H-1,2,4-triazole with methylating agents such as methyl iodide under basic conditions to introduce the methyl group at the nitrogen position .
  • Cyclization Reactions: The synthesis can also be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds, leading to the formation of the triazole ring .
  • Green Chemistry Approaches: Recent advancements emphasize environmentally friendly synthesis methods using ultrasound or microwave-assisted techniques to enhance yields and reduce reaction times .

1-Methyl-3-phenyl-1H-1,2,4-triazole has several applications across different fields:

  • Pharmaceuticals: Its derivatives are being explored as potential drugs for treating fungal infections and certain types of cancers.
  • Agriculture: Triazoles are used as fungicides in agriculture due to their effectiveness against a broad spectrum of fungal pathogens.
  • Material Science: The compound may also find applications in developing new materials or polymers with specific properties derived from its chemical structure.

Interaction studies involving 1-methyl-3-phenyl-1H-1,2,4-triazole often focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: Research indicates that it may inhibit specific enzymes related to fungal metabolism or cancer cell proliferation.
  • Molecular Docking Studies: Computational studies have been performed to predict how this compound interacts with target proteins at the molecular level, providing insights into its mechanism of action .

Several compounds share structural similarities with 1-methyl-3-phenyl-1H-1,2,4-triazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Methyl-5-(4-chlorophenyl)-1H-triazoleChlorine substituent at position 5Enhanced antifungal activity compared to phenyl variant
3-(4-Fluorophenyl)-1-methyltriazoleFluorine substituent at position 3Improved lipophilicity and bioavailability
4-Amino-5-(p-tolyl)-1H-triazoleAmino group at position 4Exhibits significant anticancer activity

These compounds illustrate the diversity within the triazole family while highlighting the unique properties of 1-methyl-3-phenyl-1H-1,2,4-triazole due to its specific substituents and structural configuration.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Exact Mass

159.079647300 g/mol

Monoisotopic Mass

159.079647300 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-11-21

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